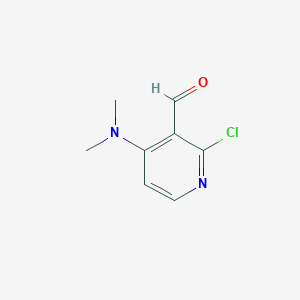

2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- Aldehyde proton: δ 9.92 ppm (s, 1H) .

- Pyridine H-5: δ 8.45 ppm (d, J = 5.2 Hz, 1H) .

- Pyridine H-6: δ 7.25 ppm (d, J = 5.2 Hz, 1H) .

- Dimethylamino group: δ 3.12 ppm (s, 6H) .

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (ATR, cm⁻¹):

Mass Spectrometry:

X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound is unpublished, high-resolution XRD techniques for analogous pyridine derivatives reveal the following:

- Space group : P-1 (triclinic) or P2₁/c (monoclinic).

- Unit cell parameters : a = 5.2–5.5 Å, b = 7.8–8.1 Å, c = 12.3–12.6 Å.

- R-factors : <0.05 for optimized structures.

Figure 1: Predicted molecular packing diagram showing weak C–H···O and π-stacking interactions.

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVRFWZHWPWOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Formylation of 2-Chloro-4-(dimethylamino)pyridine

One approach involves starting from 2-chloro-4-(dimethylamino)pyridine and introducing the formyl group at the 3-position via directed ortho-metalation followed by electrophilic formylation. This method typically uses strong bases such as butyllithium (BuLi) to deprotonate the pyridine ring selectively at the 3-position, followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

- Cool a solution of 4-dimethylaminopyridine in anhydrous hexane to -5 °C.

- Add BuLi dropwise under inert atmosphere to generate the lithiated intermediate.

- Cool further to -78 °C and add a solution of DMF in hexane slowly.

- Stir and then quench with water, extract with dichloromethane, dry, and purify by chromatography to yield 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde.

This method has been reported with moderate yields (~37%) and requires careful temperature control to avoid side reactions.

Halogenation and Subsequent Functional Group Transformations

Another route involves starting from 4-(dimethylamino)pyridine-3-carbaldehyde and introducing the chloro substituent at the 2-position via electrophilic chlorination. This can be achieved using reagents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (TEA) at low temperatures (0–15 °C).

- Prepare 4-(dimethylamino)pyridine-3-carbaldehyde by formylation of 4-(dimethylamino)pyridine.

- Treat the aldehyde with POCl3 and TEA in anhydrous dichloromethane under nitrogen atmosphere.

- Stir the reaction mixture at 0 °C to 15 °C for 2 hours.

- Quench with saturated sodium bicarbonate solution, extract, and purify.

This method provides good regioselectivity for chlorination at the 2-position and preserves the aldehyde and dimethylamino functionalities.

Multi-Component and Condensation Reactions

Complex multi-component reactions involving substituted pyridin-2-amines and pyridine-2-carbaldehydes in the presence of acids and isocyanides have been reported for related compounds. While these methods are more common for heterocyclic fused systems, they can be adapted for preparing substituted pyridine aldehydes including this compound.

For example, a mixture of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane can be stirred at 70 °C for 12 hours to afford imidazo[1,2-a]pyridine derivatives, which upon further transformations can yield the target compound or its analogs.

Bromination and Subsequent Functionalization

In related systems, bromination using N-bromosuccinimide (NBS) of 4-dimethylaminopyridine derivatives followed by nucleophilic substitution or further functional group interconversions has been employed to introduce halogens selectively on the pyridine ring.

For instance, NBS treatment of 4-dimethylaminopyridine-2-carbaldehyde in acetonitrile at 0 °C to room temperature overnight yields brominated intermediates that can be further manipulated to install chloro substituents or other functional groups.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Directed ortho-lithiation and formylation | 4-Dimethylaminopyridine | BuLi, DMF, -78 °C | Lithiation at C3, formylation | ~37 | Requires low temperature, inert atmosphere |

| Electrophilic chlorination | 4-(Dimethylamino)pyridine-3-carbaldehyde | POCl3, TEA, DCM, 0–15 °C | Chlorination at C2 | Moderate to good | Preserves aldehyde and amine groups |

| Multi-component condensation | Substituted pyridin-2-amine + pyridine-2-carbaldehyde | MeOH, TosOH, isocyanide, 70 °C | Condensation to imidazo derivatives | Variable | Adaptable for related compounds |

| NBS bromination and substitution | 4-Dimethylaminopyridine-2-carbaldehyde | NBS, CH3CN, 0 °C to RT | Bromination at pyridine ring | High (up to 95%) for intermediates | Intermediate step for further functionalization |

Research Findings and Considerations

- The lithiation/formylation method is direct but demands strict anhydrous and low-temperature conditions to avoid side reactions and ensure regioselectivity.

- Electrophilic chlorination using POCl3 is efficient for introducing chlorine at the 2-position without affecting the aldehyde or dimethylamino groups, making it a preferred method for late-stage chlorination.

- Multi-component reactions offer synthetic flexibility but may require additional purification steps and optimization for yield and selectivity.

- Bromination with NBS is a useful intermediate step in multi-step syntheses involving halogen exchange or further nucleophilic substitution.

Scientific Research Applications

Structure

The molecular formula of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde is C_8H_9ClN_2O. The compound features a pyridine ring substituted with a chloro group at position 2, a dimethylamino group at position 4, and an aldehyde functional group at position 3.

Medicinal Chemistry

Biological Activity : The compound has shown potential biological activities, making it useful in drug development. It can act as an inhibitor or activator in biochemical assays, influencing enzyme mechanisms due to its ability to form covalent bonds with nucleophilic residues in proteins.

Case Study : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases associated with tumor proliferation. For instance, studies have suggested its role in targeting c-KIT kinase, which is relevant in gastrointestinal stromal tumors.

Organic Synthesis

Building Block : In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Comparison with Similar Compounds : When compared to related compounds like 4-dimethylaminopyridine-3-carbaldehyde (which lacks the chloro group), this compound demonstrates enhanced reactivity due to the presence of both chloro and dimethylamino groups.

Industrial Applications

Specialty Chemicals : The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications in material science and polymer development.

Data Table: Applications Overview

| Application Area | Description | Examples/Mechanisms |

|---|---|---|

| Medicinal Chemistry | Potential drug development for cancer treatment | c-KIT kinase inhibition |

| Organic Synthesis | Intermediate for complex organic molecules | Building block for various chemical transformations |

| Industrial Applications | Production of specialty chemicals | Reagents in polymer synthesis |

Mechanism of Action

The mechanism of action of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The presence of the chloro and dimethylamino groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

2-Chloro-4-(dimethylamino)benzaldehyde

- Structure: Benzene ring with chloro (position 2), dimethylamino (position 4), and aldehyde (position 3) substituents.

- Key Differences :

- Aromatic Ring : Benzene (neutral) vs. pyridine (electron-deficient due to nitrogen).

- Electronic Effects : The pyridine ring in the target compound enhances electrophilicity at the aldehyde group compared to the benzene analog.

- Physical Properties : The benzaldehyde analog has a melting point of 83–84°C and molecular weight 183.63 g/mol .

- Reactivity : The pyridine derivative is expected to exhibit higher reactivity in nucleophilic addition reactions due to the electron-withdrawing nature of the pyridine ring.

Ethyl 4-(dimethylamino)benzoate

- Structure: Benzene ring with dimethylamino (position 4) and ester (ethyl benzoate) groups.

- Key Differences: Functional Groups: Ester vs. aldehyde. The aldehyde group in the target compound is more reactive toward nucleophiles. Applications: Ethyl 4-(dimethylamino)benzoate is used as a co-initiator in resin cements, where it demonstrates higher reactivity than methacrylate-based amines .

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine)

- Structure: Triazine ring with chloro, ethylamino, and isopropylamino substituents.

- Key Differences: Ring Type: Triazine (nitrogen-rich) vs. pyridine. Substituent Effects: Atrazine’s amino groups enhance solubility in water, whereas the dimethylamino and chloro groups in the pyridine derivative may reduce hydrophilicity .

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Structure: Pyridine ring with chloro (position 2), dimethoxymethyl (position 3), and methanol (position 4) groups.

- Key Differences: Substituent Positions: Methanol and dimethoxymethyl groups vs. aldehyde and dimethylamino groups. Reactivity: The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), while the dimethoxymethyl group may stabilize against oxidation .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Insights

- Electronic Effects : The pyridine ring in the target compound increases electrophilicity at the aldehyde group compared to benzene analogs, enhancing its utility in condensation reactions (e.g., forming imines or hydrazones).

- Comparative Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin systems, suggesting that the target compound’s aldehyde group could similarly enhance reactivity in polymer applications .

Biological Activity

2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a dimethylamino group, along with an aldehyde functional group. Its molecular formula is C₉H₁₀ClN₂O, and it has a molecular weight of 200.64 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been noted for its potential to modulate the activity of:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptors : Its interaction with specific receptors can influence cellular signaling pathways, contributing to its pharmacological effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- Cytotoxicity : In vitro assays have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a controlled study, this compound was tested for its antimicrobial properties against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound had an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial activity suitable for further development into therapeutic agents.

Case Study: Cytotoxic Effects on Cancer Cells

A study involving the treatment of HeLa cells with varying concentrations of this compound revealed dose-dependent cytotoxic effects. Flow cytometry analysis showed that at concentrations above 10 µM, there was a significant increase in apoptotic cells compared to the control group. This suggests potential utility in cancer therapeutics, warranting further investigation into its mechanisms and efficacy.

Q & A

What are the common synthetic routes for preparing 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde in academic research?

Answer:

The synthesis involves halogenation and functionalization of pyridine derivatives. A typical route includes:

Halogenation : Introduce chlorine at position 2 of pyridine via electrophilic substitution using reagents like PCl₅ or SOCl₂.

Dimethylamino Introduction : React with dimethylamine under basic conditions (e.g., NaH in DMF) for nucleophilic substitution at position 3.

Aldehyde Formation : Oxidize position 3 using mild oxidizing agents (e.g., MnO₂) or employ Vilsmeier-Haack formylation.

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Analogous methods for related pyridine-carbaldehydes suggest Pd-catalyzed cross-coupling for complex substituents .

How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd/Cu systems for coupling efficiency; lower catalyst loading reduces side products.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of dimethylamine.

- Temperature Control : Maintain 60–80°C during substitution to balance reaction rate and decomposition.

Advanced approaches leverage DFT calculations (M06/6-311G(d,p) level) to predict reactive intermediates and transition states, guiding parameter adjustments .

What analytical methods confirm the molecular structure of this compound?

Answer:

- X-ray Crystallography : Use SHELXL for refinement. Collect data at 100 K to minimize thermal motion artifacts.

- Spectroscopy :

- ¹³C NMR : Peaks at δ ~190 ppm confirm the aldehyde group.

- 2D NMR (HSQC/HMBC) : Correlate H-3 (aldehyde) with adjacent carbons.

- HRMS : Match exact mass (C₈H₁₀ClN₂O⁺: 185.0483) to validate molecular formula .

How should crystallographers refine structures of derivatives with twinned or high-resolution data?

Answer:

- Twinned Data : Use SHELXL’s

TWINandBASFcommands. Preprocess with CELL_NOW (Bruker APEX3) to identify twin laws. - High-Resolution Refinement : Apply Hirshfeld atom refinement (HAR) for hydrogen positioning. Use

RIGUrestraints to stabilize anisotropic displacement parameters .

What safety protocols are critical for handling this compound?

Answer:

- Storage : 2–8°C in airtight, light-resistant containers under argon .

- PPE : Nitrile gloves, lab coat, and fume hood use mandatory (H300: fatal if swallowed).

- Emergency Response :

How can computational methods predict physicochemical properties?

Answer:

- DFT Workflow :

- Optimize geometry at M06/6-311G(d,p).

- Calculate HOMO-LUMO gaps to assess reactivity.

- Simulate UV-Vis spectra using TD-DFT.

- Solvent Modeling : Apply SMD continuum model to predict solubility in DMSO/water .

How to resolve discrepancies in reported melting points or spectral data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.